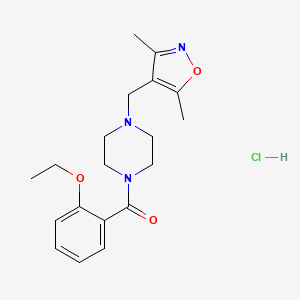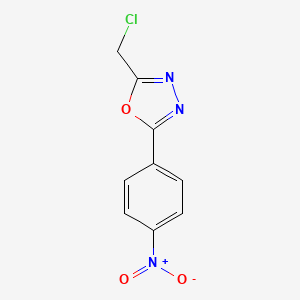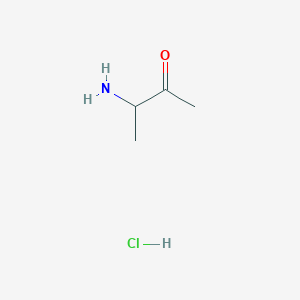![molecular formula C19H10F4N2O B2359977 2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-57-1](/img/structure/B2359977.png)
2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a unique chemical with the linear formula C15H11F4NO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a molecular weight of 313.254 . It’s important to note that the exact structure of this compound would require more specific information or advanced analytical techniques to determine.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Sigma-Aldrich does not collect analytical data for this product . Therefore, researchers are responsible for confirming the product’s identity and purity .Wissenschaftliche Forschungsanwendungen
Antiviral Applications : A study by Venkateshan et al. (2020) investigated azafluorene derivatives, including compounds similar to 2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, as potential inhibitors of SARS-CoV-2 RdRp. Their study highlights the relevance of these compounds in antiviral research.
Crystal Structure Analysis : The work by Mo et al. (2007) focuses on the crystal structure and biological activities of related pyridine derivatives. Understanding the crystal structures of such compounds can be pivotal for applications in material science and pharmaceutical research.
Chemical Synthesis and Reactions : Liu et al. (2013) explored the crystal structure and reaction mechanisms of similar pyridine carbonitriles, providing insights into their chemical behavior and potential applications in synthetic chemistry (Liu et al., 2013).
Fluorescent Chemosensor Development : A study by Roja et al. (2020) demonstrates the use of phenothiazine-tethered 2-aminopyridine-3-carbonitrile as a fluorescent chemosensor for detecting Fe3+ ions and picric acid, indicating the compound's utility in sensor technology.
Corrosion Inhibition : Sudheer & Quraishi (2015) investigated aryl pyrazolo pyridine derivatives for their corrosion inhibition properties on copper in hydrochloric acid systems. This highlights the potential application of similar compounds in material science and engineering.
Antiproliferative Activities : Charris et al. (2021) synthesized pyridine derivatives with significant implications in impeding the proliferation of certain cancer cell lines, demonstrating the compound's potential in cancer research (Charris et al., 2021).
Electrochemical Applications : El-Menyawy et al. (2019) researched the synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives, indicating their relevance in electrochemical applications and materials science (El-Menyawy et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2O/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRUHQXTXXZDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)
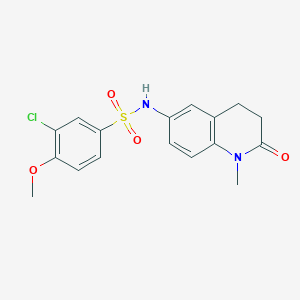
![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)
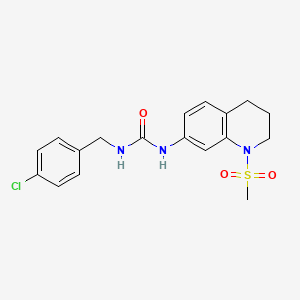


![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
